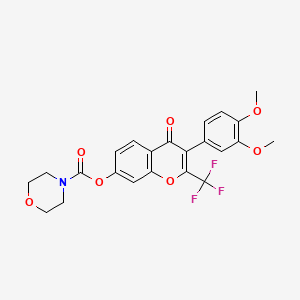
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H20F3NO7 and its molecular weight is 479.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, also known by its CAS number 307534-94-7, is a synthetic compound belonging to the chromenone class. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C23H15F3O7
- Molecular Weight : 460.36 g/mol
- CAS Number : 307534-94-7
- Structural Features : The compound features a chromenone core with a trifluoromethyl group and a morpholine moiety, contributing to its unique biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit the production of reactive oxygen species (ROS) in various cellular models. This activity is crucial for mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by reducing markers of inflammation in vitro. It inhibits pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation, including NADPH oxidase and cyclooxygenases (COX).
- Signal Transduction Modulation : It modulates signaling pathways related to inflammation and apoptosis, particularly affecting the NF-kB pathway.
- Interaction with Mitochondrial Pathways : The ability to induce apoptosis is linked to interactions with mitochondrial pathways and activation of caspases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at varying concentrations, demonstrating its potential as an antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Anti-inflammatory Effects
In vitro studies assessed the effect of the compound on TNF-alpha-induced inflammation in human fibroblasts. The results showed a dose-dependent decrease in IL-6 production.
| Dose (µM) | IL-6 Production (pg/mL) |
|---|---|
| 0 | 200 |
| 10 | 150 |
| 50 | 80 |
Study 3: Anticancer Activity
A cytotoxicity assay was conducted on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 70 |
| 50 | 40 |
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-30-16-6-3-13(11-18(16)31-2)19-20(28)15-5-4-14(12-17(15)34-21(19)23(24,25)26)33-22(29)27-7-9-32-10-8-27/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJUNOQPBHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














